

An In-depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Phenylethoxy)benzoic acid

Cat. No.: B053714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, historical development, and biological applications of **3-(2-Phenylethoxy)benzoic acid** is limited. This guide provides a comprehensive overview of its chemical properties based on available data and proposes a plausible synthetic route derived from established chemical principles for analogous compounds.

Introduction

3-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group via an ether bond, suggests potential for exploration in medicinal chemistry and materials science. The phenoxybenzoic acid scaffold is present in a number of biologically active molecules. This document outlines the known properties of **3-(2-Phenylethoxy)benzoic acid** and provides a detailed, proposed experimental protocol for its synthesis.

Physicochemical Properties

While extensive experimental data for **3-(2-Phenylethoxy)benzoic acid** is not readily available in the literature, its basic chemical properties have been reported by chemical suppliers.

Property	Value	Source
CAS Number	123470-94-0	Chemical Supplier Catalogs
Molecular Formula	C ₁₅ H ₁₄ O ₃	Chemical Supplier Catalogs
Molecular Weight	242.27 g/mol	Chemical Supplier Catalogs
IUPAC Name	3-(2-phenylethoxy)benzoic acid	

Proposed Synthesis: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of **3-(2-Phenylethoxy)benzoic acid** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed route, methyl 3-hydroxybenzoate is reacted with 2-phenylethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Proposed Experimental Protocol

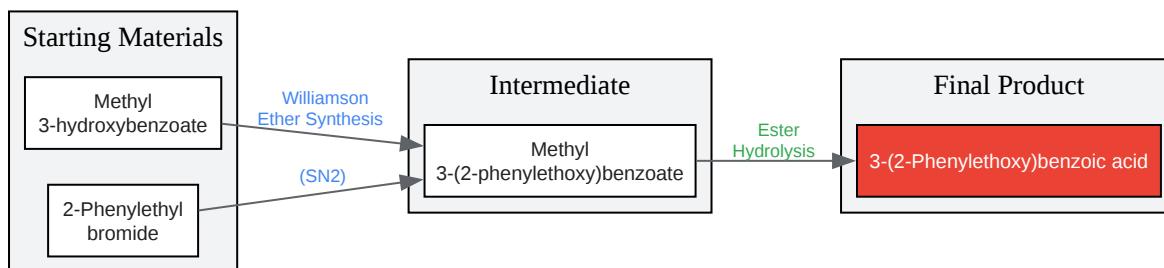
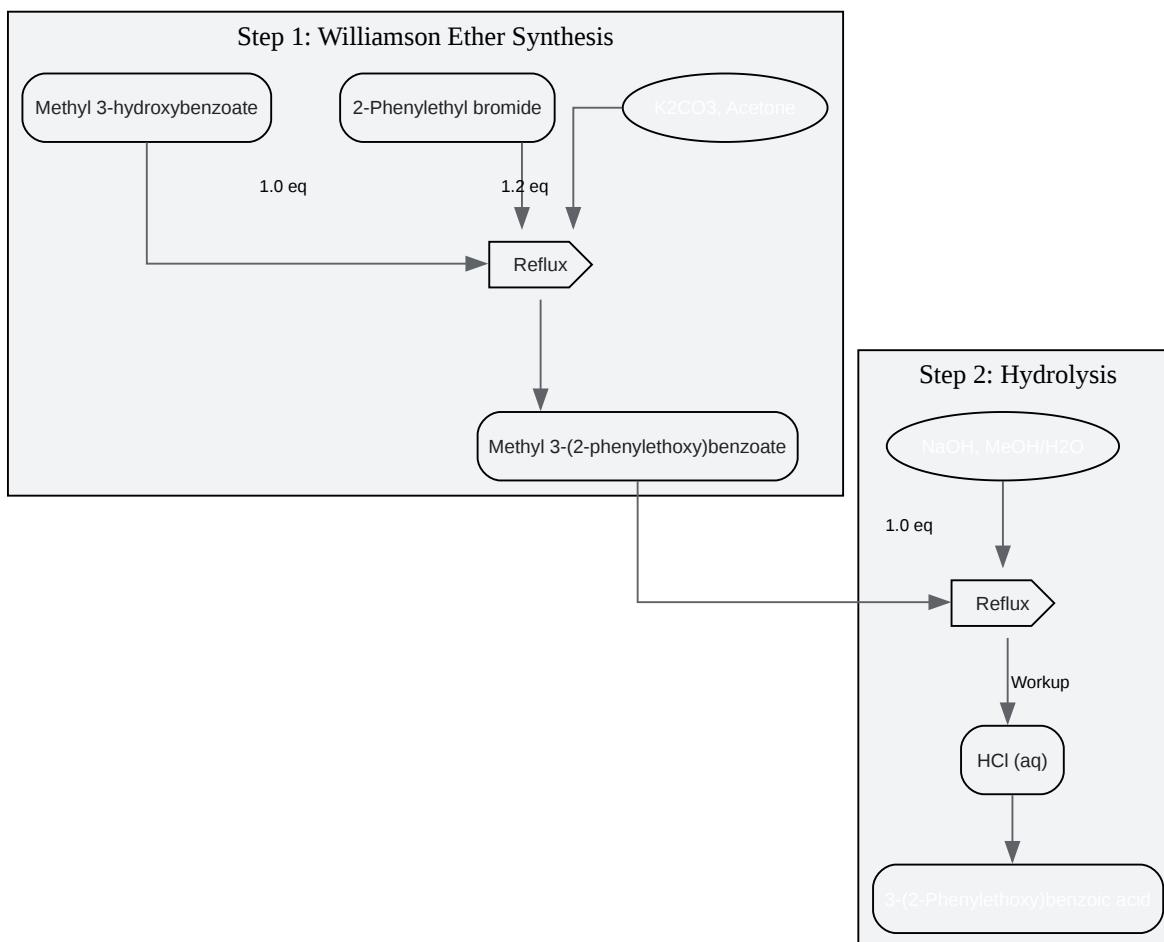
Step 1: Synthesis of Methyl 3-(2-phenylethoxy)benzoate

- Reagents and Materials:

- Methyl 3-hydroxybenzoate
- 2-Phenylethyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Procedure:
 1. To a dry round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous acetone.
 2. Add anhydrous potassium carbonate (1.5 eq) to the solution.
 3. Stir the mixture at room temperature for 15 minutes.
 4. Add 2-phenylethyl bromide (1.2 eq) dropwise to the suspension.
 5. Attach a reflux condenser and heat the reaction mixture to reflux.
 6. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 7. Upon completion, cool the reaction mixture to room temperature.
 8. Filter the solid potassium carbonate and wash with acetone.
 9. Remove the acetone from the filtrate under reduced pressure to obtain the crude methyl 3-(2-phenylethoxy)benzoate.
 10. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 3-(2-phenylethoxy)benzoate



- Reagents and Materials:
 - Methyl 3-(2-phenylethoxy)benzoate
 - Sodium hydroxide (NaOH)
 - Methanol
 - Water
 - Hydrochloric acid (HCl), concentrated

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Procedure:
 1. Dissolve methyl 3-(2-phenylethoxy)benzoate (1.0 eq) in methanol in a round-bottom flask.
 2. Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
 3. Heat the mixture to reflux and monitor the reaction by TLC.
 4. After the reaction is complete, cool the mixture to room temperature.
 5. Remove the methanol under reduced pressure.
 6. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
 7. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
 8. Collect the precipitate by vacuum filtration.
 9. Wash the solid with cold water and dry under vacuum to yield **3-(2-Phenylethoxy)benzoic acid**.
 10. The product can be further purified by recrystallization.

Visualizations

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053714#discovery-and-history-of-3-2-phenylethoxybenzoic-acid\]](https://www.benchchem.com/product/b053714#discovery-and-history-of-3-2-phenylethoxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com